6-(Aminomethyl)benzo[d]oxazol-2-amine
Description
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-(aminomethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H9N3O/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4,9H2,(H2,10,11) |
InChI Key |
PCPRKDHLMSHGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)OC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)benzo[d]oxazol-2-amine typically involves the reaction of 2-aminobenzoxazole with formaldehyde and a suitable amine source. One common method is the Mannich reaction, where 2-aminobenzoxazole is treated with formaldehyde and a primary or secondary amine under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
6-(Aminomethyl)benzo[d]oxazol-2-amine exhibits significant biological activities, making it a candidate for drug development.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Research indicates that derivatives of this compound can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Target Organism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 16 |
| Compound B | Escherichia coli | 32 |
| Compound C | Candida albicans | 8 |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Properties
Studies have reported the anticancer potential of this compound across various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
Mechanism of Action:
The compound appears to induce apoptosis in cancer cells by modulating key signaling pathways such as the Akt/GSK-3β/NF-κB pathway, which is crucial for regulating cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications at specific positions on the benzoxazole ring can significantly enhance biological activity.
| Substituent Position | Effect on Activity |
|---|---|
| 2 | Increased antimicrobial activity against Gram-positive bacteria |
| 5 | Enhanced anticancer activity in select cell lines |
Pharmacokinetics and Bioavailability
Preliminary studies suggest that the pharmacokinetic profile of this compound requires further investigation. Factors such as bioavailability and absorption rates could influence its therapeutic effectiveness.
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted on various derivatives demonstrated significant antimicrobial activity against Bacillus subtilis and Candida albicans, with minimal inhibitory concentrations indicating selective action against specific strains. This study highlights the potential for developing new antimicrobial agents based on this compound. -
Anticancer Research:
In vitro studies have shown that certain derivatives of 6-(Aminomethyl)benzo[d]oxazol-2-amines exhibit cytotoxic effects on cancer cell lines, suggesting their potential use in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoxazole derivatives exhibit diverse biological and chemical properties depending on substituent type and position. Below is a detailed comparison of 6-(Aminomethyl)benzo[d]oxazol-2-amine with structurally related analogs:
Structural and Functional Modifications
Physicochemical Properties
- Solubility: The aminomethyl group in this compound enhances water solubility relative to nitro- or chloro-substituted analogs (e.g., 5-Chloro-6-nitrobenzo[d]oxazol-2-amine) .
Natural Occurrence
Benzo[d]oxazol-2-amine was detected in Burkholderia sp. No evidence exists for the natural production of this compound, suggesting it is primarily synthetic.
Biological Activity
6-(Aminomethyl)benzo[d]oxazol-2-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the aminomethyl group enhances its reactivity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound exhibits a range of chemical reactivity, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The compound's mechanism of action likely involves interactions with specific enzymes or receptors, modulating various biochemical pathways crucial for therapeutic effects.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticholinesterase Activity
Recent studies have indicated that benzoxazole derivatives, including those related to this compound, exhibit significant anticholinesterase activity. For instance, related compounds have shown IC50 values ranging from 5.80 µM to 40.80 µM against acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer’s disease .
2. Anti-inflammatory Properties
Benzoxazole derivatives have also been investigated for their anti-inflammatory effects. Research has demonstrated that certain analogues can inhibit the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) in cellular models . This suggests that this compound could potentially serve as an anti-inflammatory agent.
3. Cytotoxicity
The cytotoxic effects of benzoxazole derivatives have been documented, with some compounds exhibiting selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Case Studies
Several studies have highlighted the biological activity of benzoxazole derivatives:
- Alzheimer's Disease Models : In vitro studies showed that certain benzoxazole derivatives inhibited AChE and butyrylcholinesterase (BuChE) with IC50 values lower than standard drugs like Donepezil, indicating their potential as lead compounds in Alzheimer's treatment .
- Inflammatory Response : A study demonstrated that benzoxazole derivatives could significantly reduce PGE2 levels in mesangial cells, providing evidence for their use in inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | IC50 (µM) AChE | IC50 (µM) BuChE | Biological Activity |
|---|---|---|---|
| This compound | TBD | TBD | Potential anti-Alzheimer agent |
| Benzoxazole-oxadiazole analogues | 5.80 - 40.80 | 7.20 - 42.60 | Anti-Alzheimer |
| Benzothiazole derivatives | TBD | TBD | Anticancer and anti-inflammatory |
Q & A
Basic: What synthetic methodologies are commonly used to prepare 6-(aminomethyl)benzo[d]oxazol-2-amine derivatives?
Answer:
Synthesis typically involves coupling reactions between functionalized benzoxazole precursors and aminomethylating agents. For example, derivatives can be synthesized via:
- Nucleophilic substitution : Reacting 2-aminophenol derivatives with cyanamide or thiocyanate under acidic conditions (e.g., HCl) to form the oxazole ring, followed by aminomethylation using formaldehyde and ammonia .
- Reductive amination : Introducing the aminomethyl group via reaction with formaldehyde and a reducing agent (e.g., NaBH4) after initial benzoxazole ring formation .
Key considerations : Reaction temperature (e.g., reflux in ethanol or DMF) and pH control are critical for optimizing yields. Purity is often confirmed via column chromatography (hexane/EtOAc gradients) and NMR .
Advanced: How can computational modeling (e.g., molecular docking) predict the biological activity of this compound derivatives?
Answer:
Docking studies using software like AutoDock Vina or Schrödinger Suite can simulate interactions with target proteins (e.g., PI3Kα or mTOR). Methodological steps include:
Protein preparation : Remove water molecules and ions from the crystal structure (PDB ID), add hydrogen atoms, and assign charges .
Ligand optimization : Minimize the energy of the derivative using UFF or MMFF94 force fields .
Binding pocket definition : Focus on residues critical for hydrogen bonding (e.g., amine groups in benzo[d]oxazol-2-amine form H-bonds with Asp219 in mTOR) .
Validation : Compare binding energies (ΔG) with reference inhibitors (e.g., INK128: −30.8 kcal/mol) to rank potency .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.3 ppm for benzoxazole), NH2 groups (δ 4.5–5.5 ppm), and methylene (δ 3.8–4.2 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ for C8H9N3O: 164.0822) .
- IR : Detect NH stretching (~3400 cm⁻¹) and C=N/C-O vibrations (~1650 cm⁻¹) .
Note : DMSO-d6 or CDCl3 are preferred solvents to avoid proton exchange complications .
Advanced: How can structural modifications of this compound enhance its pharmacokinetic properties?
Answer:
- Lipophilicity adjustment : Introduce electron-withdrawing groups (e.g., -F, -CF3) to improve membrane permeability. For example, fluorinated analogs show enhanced bioavailability in PI3Kα inhibition studies .
- Metabolic stability : Replace labile protons (e.g., NH2) with methyl or cyclopropyl groups to reduce oxidative degradation .
- Solubility : Add polar substituents (e.g., morpholine or piperazine) to the aminomethyl side chain .
Validation : Use in vitro assays (e.g., microsomal stability) and logP measurements via HPLC .
Basic: What biological activities are associated with this compound derivatives?
Answer:
Reported activities include:
- Anticancer : Inhibition of mTOR/PI3Kα pathways (IC50: 10–50 nM in gastric cancer cell lines) .
- Antimicrobial : Disruption of bacterial quorum sensing (e.g., PqsR inhibition in Pseudomonas aeruginosa) .
- Anti-inflammatory : Downregulation of IL-6 and IL-1β mRNA in LPS-induced macrophages .
Mechanism : Often linked to hydrogen bonding with catalytic residues (e.g., Lys833 in PI3Kα) .
Advanced: How do conflicting data on binding affinities of this compound derivatives arise, and how can they be resolved?
Answer:
Sources of conflict :
- Experimental variability : Differences in assay conditions (e.g., ATP concentration in kinase assays) .
- Structural flexibility : Conformational changes in the target protein (e.g., mTOR’s activation loop) affecting docking accuracy .
Resolution strategies :
Consistent assay protocols : Standardize buffer pH, temperature, and cofactor concentrations .
Alchemical free energy calculations : Compare relative binding energies using FEP or MM-PBSA to account for protein dynamics .
Crystallography : Resolve ligand-bound structures to validate docking poses (e.g., PDB deposition) .
Basic: What are the challenges in optimizing reaction yields for this compound synthesis?
Answer:
- Side reactions : Competing cyclization or oxidation of the aminomethyl group. Mitigate via inert atmospheres (N2) and low-temperature steps .
- Purification difficulties : High polarity of NH2 groups complicates column chromatography. Use reverse-phase C18 columns or preparative TLC .
- Scale-up limitations : Poor solubility in organic solvents. Optimize with DMF/EtOH mixtures or sonication .
Advanced: How can QSAR models guide the design of this compound derivatives with improved selectivity?
Answer:
QSAR workflows involve:
Descriptor calculation : Compute electronic (e.g., HOMO/LUMO), steric (e.g., molar refractivity), and topological parameters .
Model training : Use partial least squares (PLS) or random forest regression on datasets with IC50 values .
Selectivity prediction : Identify substituents (e.g., 4-morpholino) that reduce off-target binding (e.g., EGFR vs. PI3Kα) .
Validation : Leave-one-out cross-validation (R² > 0.8) and external test sets .
Basic: What analytical techniques confirm the stability of this compound under physiological conditions?
Answer:
- HPLC-UV : Monitor degradation in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) over 24 hours .
- LC-MS/MS : Detect hydrolytic byproducts (e.g., benzo[d]oxazol-2-amine from NH2 cleavage) .
- DSC/TGA : Assess thermal stability (decomposition >250°C) for storage recommendations .
Advanced: How can molecular dynamics (MD) simulations elucidate the mechanism of action for this compound derivatives?
Answer:
MD protocols include:
System setup : Embed the ligand-protein complex in a POPC lipid bilayer and solvate with TIP3P water .
Simulation parameters : Run for 100 ns at 310 K using AMBER or GROMACS, with 2-fs time steps .
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
